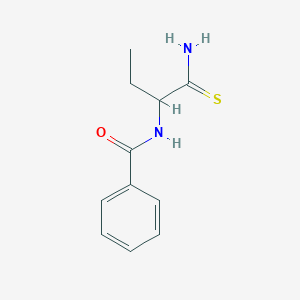

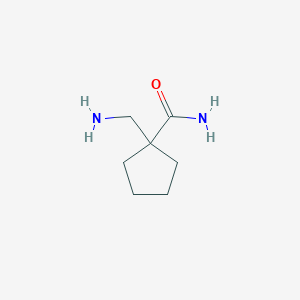

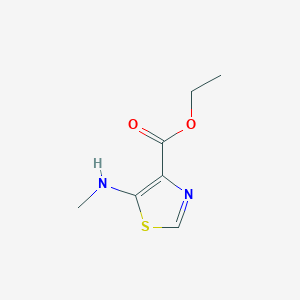

![molecular formula C13H13NOS B1525485 3-[(Benzenesulfinyl)methyl]aniline CAS No. 1250005-39-0](/img/structure/B1525485.png)

3-[(Benzenesulfinyl)methyl]aniline

Vue d'ensemble

Description

3-[(Benzenesulfinyl)methyl]aniline is a chemical compound used in scientific research. It has a molecular weight of 231.31 and a molecular formula of C13H13NOS . It’s a versatile compound that finds applications in various fields, from organic synthesis to pharmaceutical development.

Molecular Structure Analysis

Amines, such as 3-[(Benzenesulfinyl)methyl]aniline, typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The lone pair of electrons on the nitrogen atom makes these compounds not only basic but also good nucleophiles .Chemical Reactions Analysis

Aniline, an important model system for biological chromophores, undergoes ultrafast H-atom loss upon absorption of an ultraviolet photon . By varying the number and position of methyl substituents on both the aromatic ring and amine functional group, we can explore the ultrafast production of photofragments as a function of molecular structure .Physical And Chemical Properties Analysis

Amines have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . This organic compound tends to darken when exposed to air and light .Applications De Recherche Scientifique

1. Synthesis of Aniline-Based Triarylmethanes

- Summary of Application: This compound is used in the synthesis of aniline-based triarylmethanes through a double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines .

- Methods of Application: The process uses Brönsted acidic ionic liquid as a powerful catalyst, namely [bsmim] [NTf 2 ]. The protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .

- Results or Outcomes: The corresponding aniline-based triarylmethane products were obtained in good to excellent yields (up to 99%) .

2. Methylation of Anilines

- Summary of Application: Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .

- Methods of Application: This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

- Results or Outcomes: The process results in the formation of new C–N single bonds, while producing water as the sole stoichiometric by-product .

3. Preparation of Inhibitors of Dihydrofolate Reductase

- Summary of Application: This compound is used in the preparation of inhibitors of the enzyme dihydrofolate reductase .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

4. N-Alkylation of Anilines

- Summary of Application: This compound is used in the N-alkylation of anilines, which is an important chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

5. Methylation of Anilines with Methanol

- Summary of Application: This compound is used in the methylation of anilines with methanol, which is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .

- Methods of Application: The process uses cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

- Results or Outcomes: The process results in the formation of new C–N single bonds, while producing water as the sole stoichiometric by-product .

6. Preparation of 3-[(Benzylsulfonyl)methyl]acetanilide

- Summary of Application: This compound is used in the preparation of 3-[(benzylsulfonyl)methyl]acetanilide .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

7. Methylation of Anilines with Methanol

- Summary of Application: This compound is used in the methylation of anilines with methanol, which is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .

- Methods of Application: The process uses cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

- Results or Outcomes: The process results in the formation of new C–N single bonds, while producing water as the sole stoichiometric by-product .

8. N-Alkylation of Anilines

- Summary of Application: This compound is used in the N-alkylation of anilines, which is an important chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

9. Synthesis of N-methylaniline by Aniline Alkylation with Methanol

- Summary of Application: This compound is used in the synthesis of N-methylaniline by aniline alkylation with methanol .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: At lower space velocity (higher contact time) of 1 h−1, aniline conversion was found to be increased to 71% with reduction in N-methylaniline selectivity to 39% and increased in N,N-dimethylaniline selectivity to 58% .

Safety And Hazards

Propriétés

IUPAC Name |

3-(benzenesulfinylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c14-12-6-4-5-11(9-12)10-16(15)13-7-2-1-3-8-13/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCRONCNAAMYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Benzenesulfinyl)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

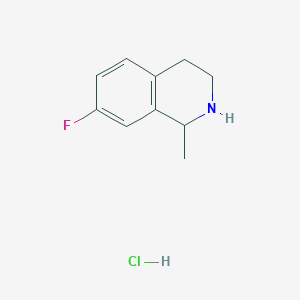

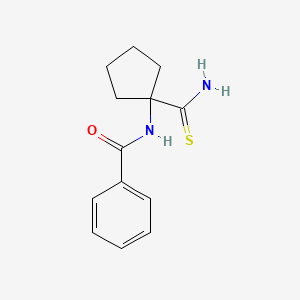

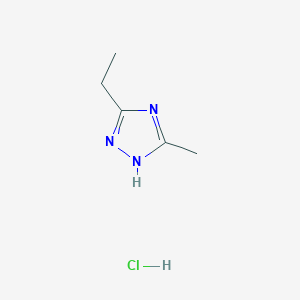

![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)

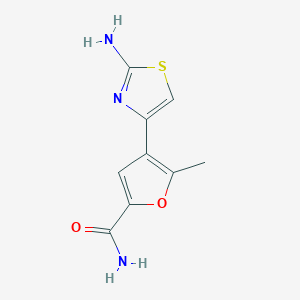

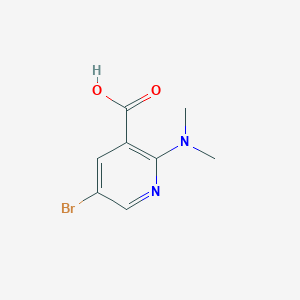

![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)

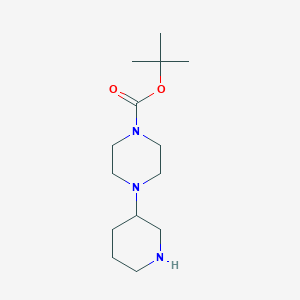

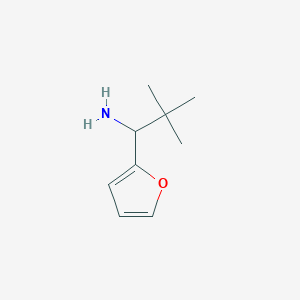

![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)

![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)